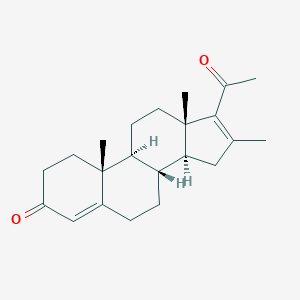
16-Methylpregna-4,16-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Methylpregna-4,16-diene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid that is widely used in the medical field as an anti-inflammatory and immunosuppressant drug. It has been shown to be effective in treating a variety of conditions, including allergies, asthma, arthritis, and certain types of cancer.
Mechanism Of Action
16-Methylpregna-4,16-diene-3,20-dionesolone works by binding to glucocorticoid receptors in the body, which are located in the cytoplasm of cells. Once bound, it enters the nucleus of the cell and modifies gene expression, leading to the suppression of inflammatory and immune responses.
Biochemical And Physiological Effects
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. In addition, it has been shown to inhibit the activity of immune cells, such as T cells and B cells.
Advantages And Limitations For Lab Experiments
16-Methylpregna-4,16-diene-3,20-dionesolone has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are a number of future directions for research on 16-Methylpregna-4,16-diene-3,20-dionesolone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of side effects. Another area of interest is the exploration of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and viral infections.
Synthesis Methods
The synthesis of 16-Methylpregna-4,16-diene-3,20-dionesolone involves the conversion of progesterone into 11α-hydroxyprogesterone, which is then converted into 16α,17α-epoxyprogesterone. This intermediate compound is then subjected to a series of chemical reactions that ultimately result in the formation of 16-Methylpregna-4,16-diene-3,20-dionesolone.
Scientific Research Applications
16-Methylpregna-4,16-diene-3,20-dionesolone has been extensively studied for its therapeutic potential in a variety of medical conditions. It has been shown to be effective in reducing inflammation, suppressing the immune system, and relieving pain. In addition, it has been used in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.
properties
CAS RN |
13485-43-3 |
|---|---|
Product Name |
16-Methylpregna-4,16-diene-3,20-dione |
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1 |
InChI Key |
AATFZIOHQGNMOO-LJCDUQBNSA-N |
Isomeric SMILES |
CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C |
SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
Canonical SMILES |
CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C |
synonyms |
16-Methylpregna-4,16-diene-3,20-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



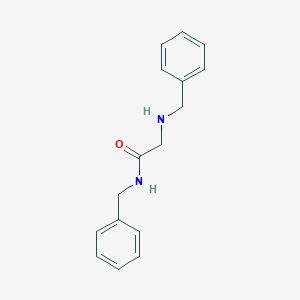

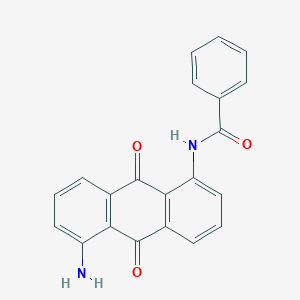
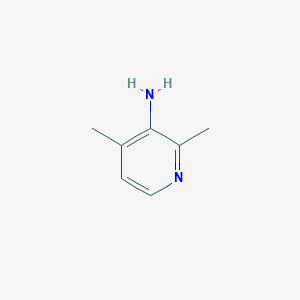
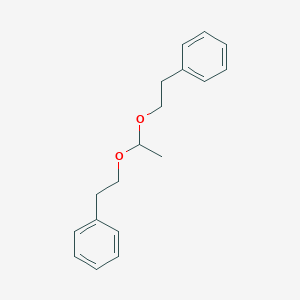
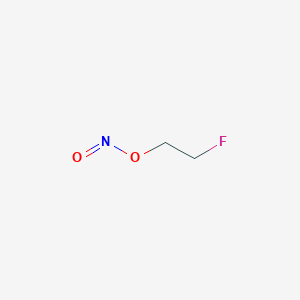
![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
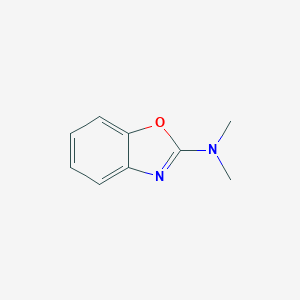
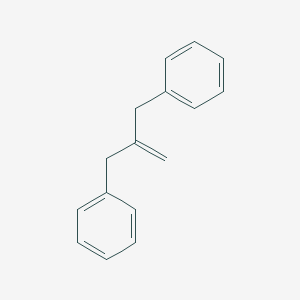
![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)


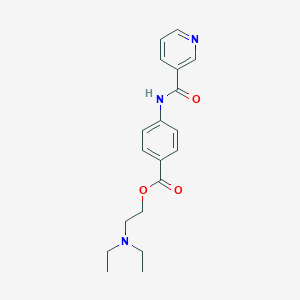
![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)